3,4',5-Tribromobiphenyl chemical structure and properties
3,4',5-Tribromobiphenyl chemical structure and properties
Introduction
3,4',5-Tribromobiphenyl is a specific congener of the polybrominated biphenyl (PBB) class of compounds. PBBs are a group of 209 synthetic organobromine compounds where bromine atoms have replaced hydrogen atoms on the biphenyl structure. Historically, PBBs were widely used as flame retardants in a variety of consumer and industrial products, including plastics for electronics, textiles, and polyurethane foams. However, due to their environmental persistence, bioaccumulative nature, and significant toxicity, their production and use have been largely phased out globally.[1][2]
This guide provides a comprehensive technical overview of 3,4',5-tribromobiphenyl, focusing on its chemical structure, properties, synthesis considerations, analytical methodologies, and toxicological profile. This document is intended for researchers, scientists, and professionals in drug development and environmental science who require detailed information on this specific PBB congener.
Chemical Structure and Identification
The chemical structure of 3,4',5-tribromobiphenyl consists of a biphenyl backbone with three bromine atoms attached at the 3, 5, and 4' positions. This asymmetrical substitution pattern influences its physical, chemical, and toxicological properties.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 1,3-dibromo-5-(4-bromophenyl)benzene[2] |
| CAS Number | 72416-87-6[2] |
| Molecular Formula | C₁₂H₇Br₃[2] |
| Molecular Weight | 390.90 g/mol [2] |
| SMILES | C1=CC(=CC=C1C2=CC(=CC(=C2)Br)Br)Br[2] |
| InChI | InChI=1S/C12H7Br3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7H[2] |
| PBB Congener Number | PBB 39[2] |
Physicochemical Properties
Physical State: Colorless to white powder.
Computed Physicochemical Properties:
| Property | Value | Source |
| XLogP3 | 5.6 | [2] |
| Topological Polar Surface Area | 0 Ų | [3] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 0 | [2] |
| Rotatable Bond Count | 1 | |
| Water Solubility (Predicted) | 0.00014 g/L |
Synthesis and Manufacturing
The commercial production of PBBs, including 3,4',5-tribromobiphenyl, involved the bromination of biphenyl. This process typically yielded a mixture of different congeners, which were then used in various applications.
For laboratory-scale synthesis of specific congeners like 3,4',5-tribromobiphenyl, modern cross-coupling reactions are the methods of choice, offering high selectivity and yield.
Conceptual Synthesis Workflow: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[4] For the synthesis of 3,4',5-tribromobiphenyl, a plausible route would involve the coupling of a dibromophenylboronic acid with a bromobenzene derivative, or vice versa.
Experimental Protocol Considerations:
-
Reactant Selection: The choice of reactants (aryl halide and arylboronic acid) would be guided by commercial availability and reactivity.
-
Catalyst System: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), is commonly employed.
-
Base and Solvent: An aqueous solution of a base like potassium carbonate is used to activate the boronic acid. A solvent system such as dioxane and water is typical.
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) at elevated temperatures.
-
Purification: The crude product is purified using techniques like column chromatography to isolate the desired 3,4',5-tribromobiphenyl congener.
Alternative Synthesis Route: Ullmann Condensation
The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, is another established method for synthesizing biaryl compounds.[5][6] While traditionally requiring harsh reaction conditions, modern modifications have improved its utility. This approach could be used to couple two different brominated benzene derivatives to form the target molecule.
Analytical Characterization
The analysis of 3,4',5-tribromobiphenyl, particularly in environmental and biological matrices, relies on advanced chromatographic and mass spectrometric techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary method for the separation, identification, and quantification of PBB congeners.[7][8]
-
Sample Preparation: Extraction from the sample matrix (e.g., soil, sediment, biological tissue) is a critical first step, often followed by cleanup procedures to remove interfering substances.
-
Gas Chromatography: A gas chromatograph with a capillary column separates the different PBB congeners based on their volatility and interaction with the stationary phase.
-
Mass Spectrometry: The mass spectrometer detects the separated congeners. Electron ionization (EI) is a common technique, and the resulting mass spectrum provides a fragmentation pattern that can be used for identification. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) is a key characteristic in the mass spectra of brominated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Toxicology and Safety
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3,4',5-tribromobiphenyl is classified with the following hazards:
-
H315: Causes skin irritation[2]
-
H318: Causes serious eye damage[2]
-
H335: May cause respiratory irritation[2]
-
H400: Very toxic to aquatic life[2]
-
H410: Very toxic to aquatic life with long lasting effects[2]
Precautionary Measures: Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.
Mechanism of Toxicity
The toxicity of many PBB congeners, particularly those with a planar structure, is mediated through their interaction with the aryl hydrocarbon receptor (AhR).[1]
This binding event leads to the translocation of the receptor complex to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as dioxin response elements (DREs), leading to the altered transcription of a battery of genes, including those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1A2.[1] The dysregulation of these genes can result in a wide range of toxic effects, including endocrine disruption, immunotoxicity, and carcinogenicity.
Metabolism and Excretion
PBBs are lipophilic and tend to accumulate in fatty tissues. Their metabolism is dependent on the degree and pattern of bromination. Lower brominated congeners can be metabolized by cytochrome P450 enzymes to form hydroxylated derivatives, which are more readily excreted. Highly brominated congeners are more resistant to metabolism and are primarily eliminated unchanged in the feces.[2]
Applications and Research Interest
The primary historical application of PBBs was as flame retardants. Due to their ban, there are no current large-scale industrial applications for 3,4',5-tribromobiphenyl. Its primary current use is as a reference standard for analytical and toxicological research. It is a crucial tool for:
-
Environmental Monitoring: Detecting and quantifying the presence of this specific congener in environmental samples.
-
Toxicological Studies: Investigating the specific toxicity and mechanisms of action of individual PBB congeners.
-
Metabolism Studies: Understanding how organisms metabolize and excrete different PBBs.
Conclusion
3,4',5-Tribromobiphenyl is a member of a class of persistent and toxic environmental pollutants. While its commercial production has ceased, its presence in the environment and potential for human exposure remain a concern. A thorough understanding of its chemical properties, synthesis, analysis, and toxicology is essential for ongoing research and risk assessment. Further studies are warranted to fill the gaps in experimental data for this specific congener to better characterize its environmental fate and potential health impacts.
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